Ethyl methoxyacetate

Description

Ethyl acetate is the acetate ester formed between acetic acid and ethanol. It has a role as a polar aprotic solvent, an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor, a metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester, an ethyl ester and a volatile organic compound.

Ethyl Acetate is a natural product found in Angelica gigas, Plumeria rubra, and other organisms with data available.

Ethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

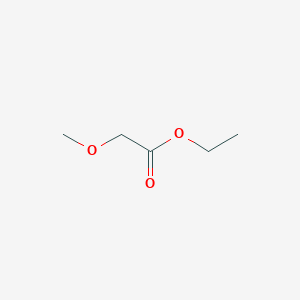

Structure

3D Structure

Properties

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022001 | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, volatile, Colorless liquid | |

CAS No. |

141-78-6 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Ethyl Methoxyacetate: A Comprehensive Technical Guide

CAS Number: 3938-96-3

This technical guide provides an in-depth overview of ethyl methoxyacetate (B1198184), a versatile organic compound with significant applications in chemical synthesis and pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, with a focus on its role in enzymatic kinetic resolution.

Chemical and Physical Properties

Ethyl methoxyacetate is a colorless liquid with a characteristic fruity odor. It is valued in organic synthesis for its unique combination of ester and ether functionalities. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3938-96-3 | [1][2] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [3][4] |

| Boiling Point | 144.1 °C at 760 mmHg; 44-45.5 °C at 9 mmHg | [1][4] |

| Density | 1.007 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.401 | [1] |

| Flash Point | 46 °C (115 °F) | [1] |

| Water Solubility | Slightly soluble | [1][4] |

| LogP | 0.19590 | [4] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR (Proton NMR) | Spectra available. Key shifts expected for CH₃O-, -OCH₂C(O)-, -C(O)OCH₂CH₃, and -OCH₂CH₃ protons. | [5] |

| ¹³C NMR (Carbon NMR) | Spectra available. | [5] |

| IR (Infrared) Spectroscopy | Spectra available. Characteristic C=O stretching of the ester and C-O stretching of the ether and ester groups. | [5] |

| MS (Mass Spectrometry) | Molecular ion peak and fragmentation pattern available. | [5] |

Synthesis of this compound

This compound is typically synthesized via the esterification of methoxyacetic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.[1] An alternative laboratory-scale synthesis involves the reaction of ethyl chloroacetate (B1199739) with sodium methoxide.

General Synthesis Workflow

The following diagram illustrates a typical synthetic route for this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable reagent in organic synthesis and is particularly noted for its application in the enzymatic kinetic resolution of amines and alcohols.

Acyl Donor in Enzymatic Kinetic Resolution

A primary application of this compound is its use as an acyl donor in lipase-catalyzed kinetic resolutions of racemic primary and secondary amines.[6] This process allows for the separation of enantiomers, which is a critical step in the synthesis of chiral drugs and other fine chemicals. The methoxy (B1213986) group is believed to enhance the reactivity of the ester, leading to efficient acylation.[7]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol provides a detailed methodology for the kinetic resolution of a generic racemic primary amine using Candida antarctica lipase (B570770) B (CALB) and this compound.

Materials:

-

Racemic primary amine

-

This compound (acyl donor)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Internal standard (for chromatographic analysis)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Reaction vessel with magnetic stirrer and temperature control

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add the racemic primary amine (1.0 equivalent), the anhydrous organic solvent, and the internal standard.

-

Acyl Donor Addition: Add this compound (0.5 - 1.0 equivalents) to the reaction mixture. The exact amount may need to be optimized for the specific substrate.

-

Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of amine) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 30-50 °C). The optimal temperature will depend on the specific lipase and substrates.

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots, quenching the enzymatic activity (e.g., by filtering off the enzyme), and analyzing the sample by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The analysis will determine the enantiomeric excess (ee) of the unreacted amine and the formed amide, as well as the conversion.

-

Reaction Termination: Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining amine and the product amide.

-

Work-up:

-

Filter off the immobilized enzyme. The enzyme can often be washed with a fresh solvent and reused.

-

The filtrate contains the unreacted amine enantiomer and the acylated amine enantiomer.

-

Separate the unreacted amine from the amide by extraction or column chromatography. For example, the basic amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase.

-

-

Product Isolation and Analysis:

-

Isolate the unreacted amine and the amide from their respective fractions by removing the solvent under reduced pressure.

-

Determine the yield and confirm the enantiomeric excess of both the isolated amine and amide by chiral GC or HPLC.

-

Workflow for Kinetic Resolution

The following diagram outlines the logical workflow of the lipase-catalyzed kinetic resolution process.

Caption: Logical workflow of a lipase-catalyzed kinetic resolution.

Safety Information

This compound is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area, avoiding sources of ignition, and using personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key chemical intermediate with a well-defined property profile. Its primary utility in a research and development setting is as an efficient acyl donor in lipase-catalyzed kinetic resolutions, a powerful technique for the synthesis of enantiomerically pure compounds essential for the pharmaceutical industry. The protocols and workflows described herein provide a foundation for the practical application of this compound in the modern organic synthesis laboratory.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis routes of 2-(Methylamino)this compound [benchchem.com]

- 4. This compound | 3938-96-3 [chemicalbook.com]

- 5. Ethyl 2-methoxyacetate | C5H10O3 | CID 77544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Ethyl Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl methoxyacetate (B1198184) (CAS No: 3938-96-3), a versatile solvent and acylation reagent. The information presented is intended to support laboratory research, chemical synthesis, and formulation development by providing essential data and standardized experimental methodologies.

Core Physical and Chemical Properties

Ethyl methoxyacetate is a clear, colorless liquid with a characteristic ester-like odor.[1] Its utility in various scientific applications, including as an acyl donor in the enzymatic resolution of amines, necessitates a thorough understanding of its physical characteristics.[2]

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₃ | [1][3][4] |

| Molecular Weight | 118.13 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.007 g/mL at 25 °C | [2][3] |

| Boiling Point | 144.1 - 144.5 °C at 760 mmHg | [1][3] |

| 44-45.5 °C at 9 mmHg | [2] | |

| Melting Point | -70 °C | [3] |

| Flash Point | 46 °C (114.8 - 115 °F) - closed cup | [1][3][5] |

| Refractive Index (n20/D) | 1.401 | [1][2] |

| Water Solubility | Slightly soluble | [1][2][3] |

| Vapor Pressure | 5.18 mmHg at 25 °C | [1][3] |

| LogP (Octanol/Water Partition Coefficient) | 0.19590 - 0.475 | [1] |

Experimental Protocols for Property Determination

The following sections detail the standardized methodologies for determining the key physical properties of liquid chemicals like this compound. These protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

2.1 Density Determination

The density of a liquid is its mass per unit volume and is a fundamental parameter for quality control and substance identification.

-

Methodology: A standard method for determining the density of liquids is the use of a digital density meter, as outlined in ASTM D4052 .[6][7] This method can also be performed using a pycnometer or a hydrometer.

-

Calibration: The instrument, a digital density meter with an oscillating U-tube, is calibrated using two reference standards of known density, such as dry air and ultrapure water.

-

Sample Preparation: The this compound sample is brought to the specified measurement temperature (e.g., 25 °C) and must be free of air bubbles.

-

Measurement: The sample is introduced into the oscillating tube of the density meter. The instrument measures the oscillation period of the tube filled with the sample.

-

Calculation: The density is calculated automatically by the instrument based on the oscillation period and the calibration constants. The typical units are g/cm³ or g/mL.[6]

-

2.2 Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

-

Methodology: The OECD Guideline 103 provides several methods for determining the boiling point of liquids.[1][3][8] The distillation method is commonly employed.

-

Apparatus: A standard distillation apparatus is assembled, consisting of a boiling flask, a condenser, a temperature sensor (thermometer or thermocouple), and a receiving flask.

-

Procedure: A measured volume of this compound is placed in the boiling flask with boiling chips. The liquid is heated, and the temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer placed in the vapor phase.[9]

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a pressure-temperature nomograph or the Sidney-Young equation.

-

2.3 Flash Point Determination

The flash point is the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with air. It is a critical safety parameter for handling and transportation.

-

Methodology: The ASTM D93 standard test method, which uses a Pensky-Martens closed-cup tester, is suitable for determining the flash point of this compound.[10][11][12][13]

-

Apparatus: A Pensky-Martens closed-cup apparatus is used, which consists of a temperature-controlled test cup, a lid with an ignition source applicator, and a stirring mechanism.

-

Procedure: A specified volume of the sample is placed in the test cup and heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is applied to the vapor space above the liquid.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[11][13]

-

2.4 Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property used for identification and purity assessment.

-

Methodology: The refractive index is typically measured using an Abbe refractometer.

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and the instrument's light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and reported, as the refractive index is temperature-dependent (commonly measured at 20°C, denoted as nD²⁰).

-

2.5 Water Solubility Determination

Solubility data is crucial for applications involving aqueous systems, such as in drug formulation and environmental fate studies.

-

Methodology: The OECD Guideline 105 (Water Solubility) describes the flask method, which is a common technique for determining the solubility of substances in water. A similar principle is outlined in the OECD 107 shake-flask method for determining the partition coefficient, which also involves measuring concentration in the aqueous phase.[14][15][16][17]

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand to let the undissolved ester separate. Centrifugation may be used to ensure complete separation of the aqueous phase.

-

Analysis: A sample of the clear, saturated aqueous solution is carefully removed. The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/kg).

-

Visualizations

3.1 Logical Relationships of Physical Properties in Research and Development

The following diagram illustrates the interconnected importance of this compound's physical properties for its primary audience.

3.2 Experimental Workflow for Physical Property Characterization

The diagram below outlines a general workflow for the experimental determination of the key physical properties of a liquid chemical like this compound.

References

- 1. oecd.org [oecd.org]

- 2. This compound | 3938-96-3 [chemicalbook.com]

- 3. laboratuar.com [laboratuar.com]

- 4. Ethyl 2-methoxyacetate | C5H10O3 | CID 77544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methoxyethyl acetate, 3938-96-3 [thegoodscentscompany.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. oecd.org [oecd.org]

- 9. lcslaboratory.com [lcslaboratory.com]

- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 11. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]

- 12. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 13. pentyllabs.com [pentyllabs.com]

- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 15. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to Ethyl Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methoxyacetate (B1198184) is a versatile chemical compound with applications spanning from organic synthesis to its use as a specialized solvent. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and characteristic chemical reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with a thorough compilation of its spectroscopic data. This document is intended to serve as a valuable technical resource for professionals in research, development, and pharmaceutical sciences.

Chemical Structure and Identification

Ethyl methoxyacetate, systematically named ethyl 2-methoxyacetate, is an organic ester characterized by the presence of both an ester and an ether functional group.[1] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | ethyl 2-methoxyacetate | [1] |

| CAS Number | 3938-96-3 | [2] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [2] |

| SMILES | CCOC(=O)COC | |

| InChIKey | JLEKJZUYWFJPMB-UHFFFAOYSA-N |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

This compound is a colorless liquid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 44-45.5 °C at 9 mmHg | [4] |

| Density | 1.007 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.401 | [4] |

| Solubility | Slightly soluble in water | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized in the following tables.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

| 3.38 | Singlet | 3H | -OCH₃ |

| 4.02 | Singlet | 2H | -OCH₂ CO- |

| 4.17 | Quartet | 2H | -OCH₂ CH₃ |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 14.1 | -OCH₂C H₃ |

| 59.0 | -OC H₃ |

| 61.1 | -OC H₂CH₃ |

| 69.2 | -OC H₂CO- |

| 170.5 | >C =O |

Table 5: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1750 | C=O (Ester) stretch |

| ~1100-1300 | C-O (Ester and Ether) stretch |

| ~2850-2950 | C-H (Alkyl) stretch |

Table 6: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 118 | [M]⁺ (Molecular ion) |

| 87 | [M - OCH₃]⁺ |

| 73 | [M - OCH₂CH₃]⁺ |

| 59 | [CH₃OCH₂]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Synthesis of this compound

This compound can be synthesized through several routes. The two most common methods are Fischer esterification and a Williamson ether synthesis-like reaction.

Fischer Esterification of Methoxyacetic Acid

This method involves the acid-catalyzed reaction of methoxyacetic acid with ethanol (B145695). The reaction is an equilibrium process, and to drive it towards the product, an excess of ethanol is typically used, and the water formed is removed.

Caption: Fischer Esterification Synthesis Pathway

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.

-

Charging Reactants: To the flask, add methoxyacetic acid (1.0 equivalent), absolute ethanol (3.0-5.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and transferred to a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Williamson-Type Synthesis

This method involves the reaction of an alkali metal methoxide (B1231860) (e.g., sodium methoxide) with ethyl chloroacetate. This is a nucleophilic substitution reaction (SN2).

References

An In-depth Technical Guide to Ethyl Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl methoxyacetate (B1198184), a key reagent and solvent in organic synthesis. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and application, and visual workflows to illustrate key processes.

Core Physicochemical Properties

Ethyl methoxyacetate is a colorless liquid noted for its utility as a solvent and an acyl donor in various chemical transformations.[1][2] Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 118.13 g/mol | [3][4][5][6] |

| Molecular Formula | C₅H₁₀O₃ | [3][4] |

| Linear Formula | CH₃OCH₂COOC₂H₅ | [2][5][6] |

| CAS Number | 3938-96-3 | [3][4][6] |

| Density | 1.007 g/mL at 25 °C | [1][2][5] |

| Boiling Point | 144.1 - 144.5 °C at 760 mmHg | [1] |

| 44-45.5 °C at 9 mmHg | [1][2][5] | |

| Melting Point | -70 °C | [1] |

| Flash Point | 115°F (46.1 °C) | [1] |

| Refractive Index | n20/D 1.401 | [1][2][5] |

| Water Solubility | Slightly soluble | [1] |

| Appearance | Colorless, clear liquid | [1][3] |

| SMILES | CCOC(=O)COC | [3][5] |

| InChI Key | JLEKJZUYWFJPMB-UHFFFAOYSA-N | [3][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in enzymatic kinetic resolution are presented below.

Synthesis via Fischer Esterification

This compound is commonly synthesized via the acid-catalyzed esterification of methoxyacetic acid with ethanol (B145695).[1] The following protocol is a generalized procedure adapted from standard Fischer esterification methods.[7][8]

Materials:

-

Methoxyacetic acid

-

Absolute ethanol (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard reflux and distillation glassware

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methoxyacetic acid and an excess of absolute ethanol (e.g., 2-3 molar equivalents).

-

Catalyst Addition: While cooling the flask in an ice bath, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3-5% of the moles of carboxylic acid).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by techniques such as TLC or GC. Allow the reaction to reflux for several hours (typically 2-4 hours) to approach equilibrium.[7]

-

Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Slowly add 5% aqueous sodium bicarbonate solution to neutralize the unreacted methoxyacetic acid and the sulfuric acid catalyst. Vent the funnel frequently to release the CO₂ gas produced. Continue adding until effervescence ceases.

-

Workup - Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic phase sequentially with water and then with a saturated brine solution to remove residual salts and water.[6]

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[6] Filter the solution to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by fractional distillation to yield the final product.[9]

Application in Enzymatic Kinetic Resolution of Primary Amines

This compound serves as an effective acyl donor in the lipase-catalyzed kinetic resolution of primary amines, a critical process for producing enantiomerically pure compounds.[2][3]

Materials:

-

Racemic primary amine (substrate)

-

This compound (acyl donor)

-

Immobilized lipase (B570770) (e.g., Novozym 435, a lipase from Candida antarctica)[1][3]

-

Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)[1]

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Equipment for reaction monitoring (e.g., HPLC or GC with a chiral column)[1]

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic amine (1.0 equivalent) and the anhydrous organic solvent.[1]

-

Reagent Addition: Add this compound (typically 0.5-1.0 equivalents, depending on the desired conversion) to the solution.[1]

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of amine) to the reaction mixture.[1]

-

Reaction: Stir the mixture at a controlled temperature, which can range from room temperature to 70 °C, depending on the specific amine and desired reaction rate.[1][3]

-

Monitoring: Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC or GC. This allows for the determination of the conversion percentage and the enantiomeric excess (e.e.) of both the unreacted amine and the newly formed amide.[1]

-

Termination and Workup: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated using standard techniques such as column chromatography or chemical extraction based on their different physical and chemical properties.

Process Visualizations

The following diagrams illustrate the workflows for the synthesis and a key application of this compound.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Caption: Workflow for enzymatic kinetic resolution of a primary amine using this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. cerritos.edu [cerritos.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. google.com [google.com]

An In-depth Technical Guide to the Safety of Ethyl Methoxyacetate